N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCSPRVKJDWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428756 | |
| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-58-2 | |
| Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach involves the reaction of N-methylbenzylamine with piperidine under controlled conditions to form the target compound. This method is well-documented and forms the basis for both laboratory-scale and industrial synthesis.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-methylbenzylamine + piperidine | Reactants combined in a suitable solvent (ethanol or methanol) |
| 2 | Catalyst: Palladium on carbon (Pd/C) | Catalyzes hydrogenation or facilitates coupling |
| 3 | Heating under reflux | Promotes reaction completion |
| 4 | Work-up and purification | Isolation of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine |
- Solvents: Ethanol or methanol are preferred for their polarity and ability to dissolve both reactants.
- Catalysts: Pd/C is commonly used to facilitate hydrogenation steps or coupling reactions.
- Reaction Conditions: Reflux heating ensures sufficient energy for the reaction to proceed efficiently.
This method yields the compound by nucleophilic substitution where the piperidine nitrogen attacks the benzylamine derivative, forming the piperidin-1-ylmethyl linkage at the meta position of the benzyl ring.
Industrial Production Techniques
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to enhance mixing, heat transfer, and reaction control, leading to improved yields and purity.
- High-Pressure Hydrogenation: Use of high-pressure hydrogen gas with Pd/C catalyst accelerates reduction and coupling steps, optimizing production scale and efficiency.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Mild to strong oxidizing conditions | Formation of amine oxides or oxidized derivatives |
| Reduction | Hydrogen gas (H2) with Pd/C catalyst | Hydrogenation under reflux or pressure | Reduction of intermediates or side products |
| Substitution | Alkyl halides, sodium hydride (NaH) | Nucleophilic substitution on piperidine ring | Formation of substituted piperidine derivatives |
These reactions are often employed in the modification or purification stages of the compound synthesis or in the preparation of intermediates.
Detailed Research Findings on Preparation
- The reaction of N-methylbenzylamine with piperidine proceeds efficiently in alcoholic solvents with Pd/C catalyst, yielding the target compound with high purity after reflux and standard work-up.
- Industrial methods emphasize continuous flow and high-pressure hydrogenation to scale up production while maintaining product quality.
- Research on related piperidine derivatives shows that Mitsunobu coupling and palladium-catalyzed allylic amination are powerful tools for constructing complex piperidine-containing molecules, suggesting potential for alternative synthetic routes or analog synthesis.
- The compound’s stability and reactivity under various conditions have been studied, indicating that oxidation and substitution reactions can be controlled to avoid degradation during synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Reaction of N-methylbenzylamine with Piperidine | N-methylbenzylamine, Piperidine, Pd/C, Ethanol | Reflux heating, catalytic hydrogenation | Simple, high yield, scalable | Requires catalyst, careful control of conditions |
| Continuous Flow Hydrogenation (Industrial) | Same as above with flow reactor setup | High pressure, continuous flow | Efficient, scalable, reproducible | Requires specialized equipment |
| Organometallic Cyclization (Research) | Aziridines, radical initiators | Radical rearrangement, inert atmosphere | Access to substituted piperidines | Complex, multi-step, less direct |
| Palladium-Catalyzed Allylic Amination | Allylic esters, Pd catalyst, amines | Mild conditions, catalytic | Versatile, selective | More steps, requires Pd catalyst |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), converting the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine serves as a valuable building block in the synthesis of more complex molecules aimed at treating neurological disorders. Its ability to inhibit cholinesterases suggests potential therapeutic roles in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
The compound exhibits several notable pharmacological effects:
- Antioxidant Activity: Similar compounds have shown potential in neuroprotection through antioxidant mechanisms .
- Anticancer Potential: Preliminary studies indicate that it may induce apoptosis in tumor cells, suggesting a role in cancer therapy .
- Antimicrobial Properties: Related structures have demonstrated effectiveness against various pathogens, indicating potential antimicrobial applications .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing specialty chemicals and pharmaceutical intermediates. Its structural versatility allows for various modifications that can enhance efficacy against specific biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cholinergic System Modulation : Research indicates that the compound enhances cholinergic signaling, which is crucial for cognitive functions. In vivo studies have shown improved cognitive performance in animal models treated with this compound .
- Anticancer Studies : Investigations into its anticancer properties revealed that it may induce apoptosis in specific cancer cell lines, supporting its potential as an anticancer agent .
- Antimicrobial Studies : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, thereby highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may influence various signaling pathways within cells, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substitution patterns, heterocyclic groups, and functional moieties. Key differences in synthesis, properties, and applications are highlighted.
Substitution Position Variations
a) N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride (CAS: 859833-23-1)
- Structure : Substitution at the 4-position of the benzyl ring.
- Formula : C₁₄H₂₂N₂·2HCl, MW : 291.25 g/mol.
- Properties : Higher molecular weight due to dihydrochloride salt formation; melting point: 239–240°C .
- Applications : Used as a research chemical, often in salt form for improved stability .
Key Difference**:
Heterocyclic Group Variations
a) N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine (CAS: 871825-60-4)
- Structure : Replaces piperidinylmethyl with pyridin-2-yloxy.
- Formula : C₁₃H₁₄N₂O, MW : 214.27 g/mol.
- Synthesis : Coupling of pyridinyloxy intermediates with methylamine derivatives .
- Applications : Intermediate in antiviral or anticancer drug synthesis due to pyridine’s electron-deficient aromatic system .
b) N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine (CAS: 876316-32-4)
- Structure : Substituted with a triazole group.
- Properties : Enhanced hydrogen-bonding capacity compared to piperidine.
- Applications: Potential use in fungicides or kinase inhibitors .
Key Difference**:
Functional Group Variations
a) N-Methyl-N-(4-methylbenzyl)amine (CAS: 699-04-7)
- Structure : Simplified analog with a methyl group instead of piperidinylmethyl.
- Formula : C₉H₁₃N, MW : 135.21 g/mol.
- Properties : Lower molecular weight; melting point: 70°C .
- Applications : Precursor for agrochemicals or surfactants .
b) N-Methyl-N-[3-(trifluoromethyl)benzyl]amine (CAS: 90390-07-1)
- Structure : Substituted with a trifluoromethyl group.
- Formula : C₉H₁₀F₃N, MW : 189.18 g/mol.
- Properties : Enhanced metabolic stability due to CF₃ group.
- Applications : Fluorinated building block in medicinal chemistry .
Key Difference**:
Data Table: Structural and Functional Comparisons
Biological Activity
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is an organic compound with significant potential in various biological applications, particularly in pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C14H22N2
- CAS Number: 868755-58-2
- Structure: The compound features a piperidine ring attached to a benzylamine structure with a methyl group on the nitrogen atom. This unique configuration contributes to its biological activity and interaction with various biomolecules.
Target Interactions
this compound interacts with several biological targets, primarily enzymes involved in neurotransmitter regulation. Notably, it has been shown to inhibit cholinesterases, which are crucial for the breakdown of neurotransmitters such as acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
Biochemical Pathways
The compound's activity is mediated through various biochemical pathways:
- Enzyme Inhibition: It acts on cholinesterases (AChE and BuChE), leading to increased levels of acetylcholine in synaptic clefts .
- Cell Signaling Modulation: By influencing key signaling pathways, it can alter gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis.
Biological Activity
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to neuroprotection .
- Anticancer Potential: Preliminary studies suggest that it may possess anticancer activity through mechanisms that induce apoptosis in tumor cells .
- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various pathogens, indicating potential antimicrobial activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds. Below are notable findings:
Applications in Research and Industry
This compound has diverse applications:
- Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules aimed at treating neurological disorders.
- Pharmaceutical Development: Investigated for its role in developing new drugs targeting cholinergic systems and cancer therapies.
- Organic Synthesis: Used in creating specialty chemicals and intermediates for pharmaceuticals due to its structural versatility.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine?
- The compound is typically synthesized via reductive amination or alkylation of benzylamine derivatives. For example, a dihydrochloride salt form (CAS 859833-23-1) is prepared by reacting the free base with HCl, followed by purification using chromatography or crystallization . Key steps include deprotection of intermediates (e.g., using HCl/MeOH) and optimization of solvent systems (e.g., DMF or dioxane) to improve yield .
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, in related piperidine derivatives, ¹H NMR chemical shifts between δ 2.5–3.5 ppm confirm piperidinylmethyl and benzyl proton environments .
Q. What safety precautions are recommended for handling this compound?
- Use respiratory protection (e.g., P95 masks) and avoid drainage contamination. Although acute toxicity data are limited, structural analogs with aromatic/amine groups may pose mutagenic risks. Follow institutional guidelines for personal protective equipment (PPE) and waste disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying alkyl chain lengths?
- Substituent length and reaction temperature critically impact yields. For example, extending the alkyl chain in tetrahydroacridin-9-amine analogs (e.g., from propyl to hexyl) increased yields from 37% to 89% due to improved solubility in non-polar solvents . Catalysts like copper(I) bromide and cesium carbonate enhance coupling efficiency in piperidine-based reactions .
Q. How should researchers resolve contradictions in reported biological activities of analogs?
- Discrepancies often arise from differences in assay conditions or substituent effects. For instance, fluoro or nitro groups on the benzyl ring may alter receptor binding affinity. Validate findings using orthogonal assays (e.g., competitive binding and functional cellular assays) and cross-reference spectral data (NMR/HRMS) to confirm structural consistency .
Q. What strategies are effective for salt formation and purification?
- Salt forms (e.g., dihydrochloride) improve solubility and stability. Acidic conditions (HCl/MeOH) protonate the amine, followed by recrystallization in ethanol/water mixtures. Monitor pH during neutralization to avoid byproduct formation .
Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?
- Systematic variation of substituents (e.g., electron-withdrawing groups on the benzyl ring or alkyl chain extensions) can probe pharmacological targets. For example, replacing methyl with propargyl groups in tetrahydroacridin-9-amine derivatives enhanced acetylcholinesterase inhibition . Computational modeling (e.g., docking studies) can prioritize synthetic targets .
Q. What methodologies address spectral data contradictions in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
